![molecular formula C10H12BF2NO4S B1434738 (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704066-91-0](/img/structure/B1434738.png)
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives like DPB often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of DPB consists of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a pyrrolidin-1-ylsulfonyl group .Scientific Research Applications
Applications in Dye and Pigment Synthesis
The boron difluoride complex of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin was synthesized and converted into polymethine dyes, demonstrating potential in the development of new dyes and pigments. These dyes exhibit altered spectral parameters and increased resistance to hydrolysis due to the electron-withdrawing ability of the difluoro-1,3,2-dioxaborine ring being significantly reduced by the pyrrolidino groups (Gerasov, Shandura, & Kovtun, 2008).
In Electrochemical Applications
In fluoride shuttle batteries (FSBs), boron-based compounds were investigated as electrolyte additives. The study analyzed the effects of acidity strength of borates on the electrochemical compatibility of BiF3, indicating potential uses of such boron-based compounds in enhancing the performance of FSBs (Kucuk & Abe, 2020).
In Polymer Science for Sensing Applications
A new family of main-chain organoborane polymeric Lewis acids was developed with boron groups embedded into a polythiophene backbone. These materials exhibit unique luminescent properties and are capable of sensing Lewis basic substrates, showcasing their potential in sensing technologies (Sundararaman, Victor, Varughese, & Jäkle, 2005).
In Organic Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid demonstrated efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting its role in facilitating organic synthesis processes (Wang, Lu, & Ishihara, 2018).
properties
IUPAC Name |
(4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO4S/c12-8-5-7(11(15)16)10(6-9(8)13)19(17,18)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTATFGJGDLJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCCC2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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